Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-
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Overview
Description
Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential pharmacological activities. This compound is characterized by a fused bicyclic structure comprising a thiazole ring and a pyridine ring, with substituents including a methylthio group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common approach starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused bicyclic scaffold . Modern synthetic techniques often employ catalysts and specific reaction conditions to enhance yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Commonly involves the replacement of one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, affecting their reactivity and biological activity.
Thiazolo[3,2-b]triazole: Another heterocyclic compound with a similar fused ring structure but different functional groups.
Uniqueness
Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C8H5F3N2S2 |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-methylsulfanyl-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5F3N2S2/c1-14-7-13-6-5(15-7)2-4(3-12-6)8(9,10)11/h2-3H,1H3 |
InChI Key |
KNXLDOORUVFZMA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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